2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile

Übersicht

Beschreibung

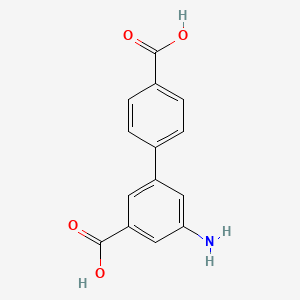

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is a chemical compound with the molecular formula C56H40N6 . It has a molecular weight of 796.96 .

Synthesis Analysis

One method of synthesis involves a condensation reaction between isophthalonitrile and diphenylamine .Molecular Structure Analysis

The molecular structure of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile consists of a central isophthalonitrile group, with four diphenylamino groups attached to it .Chemical Reactions Analysis

This compound is often used in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs) . It has also been used as a photocatalyst in various reactions .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It is insoluble in water . The compound has a high lipophilicity, with a consensus Log Po/w of 10.54 .Wissenschaftliche Forschungsanwendungen

Photocatalysis in Organic Synthesis

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile has been utilized in photocatalysis. Liu et al. (2020) developed 4CzIPN-tBu as a photocatalyst for the phosphorus-radical-initiated cascade cyclization reaction of isocyanides, demonstrating its application in visible-light-induced proton-coupled electron transfer for generating phosphorus-centered radicals (Liu et al., 2020).

Photoredox Catalysis

1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN) serves as a powerful metal-free organophotocatalyst due to its excellent redox window and chemical stability. Singh and Srivastava (2020) highlighted its significance in photoredox catalysis, impacting synthetic methodologies (Singh & Srivastava, 2020).

Organic Light-Emitting Diodes (OLEDs)

Wu et al. (2017) explored the use of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile derivatives in OLEDs. Their study involved designing and synthesizing compounds with donor-π-acceptor structures, examining their properties for high-performance OLED applications (Wu et al., 2017).

Catalysis in Chemical Synthesis

Saka et al. (2013) synthesized cobalt(II) phthalocyanine complexes using derivatives of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile. These complexes showed catalytic activity in the oxidation of cyclohexene, demonstrating their utility in chemical synthesis (Saka et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile is the electron transport chain in organic optoelectronic devices . The compound acts as an electron donor due to the presence of diphenylamino groups .

Mode of Action

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile interacts with its targets by donating electrons . The diphenylamino groups in the compound serve as electron donors, while the dicyanobenzene acts as an electron acceptor . This interaction results in the formation of a donor-acceptor complex , which facilitates electron transport.

Biochemical Pathways

The compound affects the electron transport pathway in optoelectronic devices. By donating electrons, it enhances the efficiency of electron transport, leading to improved performance of devices such as Organic Light Emitting Diodes (OLEDs) and Organic Thin Film Transistors (OFETs) .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile, we can discuss its physical and chemical properties . The compound is thermally stable and insoluble in water but soluble in some organic solvents such as chloroform and xylene . These properties affect its usability and performance in optoelectronic devices.

Result of Action

The action of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile results in enhanced optoelectronic performance . Its ability to efficiently transport electrons contributes to the improved functionality of OLEDs and OFETs .

Action Environment

The action, efficacy, and stability of 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its application in various environments .

Safety and Hazards

Zukünftige Richtungen

Due to its excellent redox window, good chemical stability, and broad applicability, this compound has emerged as a powerful and attractive metal-free organophotocatalyst . It is expected to contribute significantly to the advancement of synthetic methodologies and its adaptation to large-scale inventive implementation due to its flexibility .

Eigenschaften

IUPAC Name |

2,4,5,6-tetrakis(N-phenylanilino)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H40N6/c57-41-51-53(59(43-25-9-1-10-26-43)44-27-11-2-12-28-44)52(42-58)55(61(47-33-17-5-18-34-47)48-35-19-6-20-36-48)56(62(49-37-21-7-22-38-49)50-39-23-8-24-40-50)54(51)60(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMQCVKHGOMNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H40N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)

![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)

![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)